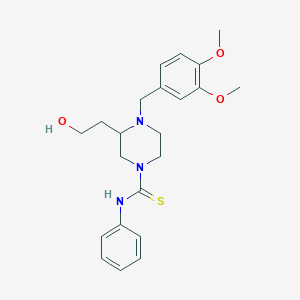
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide, commonly known as Dimebon, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. Dimebon is a piperazine derivative and has been shown to have neuroprotective and cognitive-enhancing effects. In
Mecanismo De Acción
The exact mechanism of action of Dimebon is not fully understood. However, it has been shown to have multiple effects on various neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory. It has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons.
Biochemical and Physiological Effects:
Dimebon has been shown to have multiple biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models and humans. Dimebon has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons. In addition, Dimebon has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dimebon in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the neurobiology of learning and memory. Another advantage of using Dimebon is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration.
One limitation of using Dimebon in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for Dimebon research. One area of research is the development of more efficient synthesis methods for Dimebon. Another area of research is the investigation of the mechanisms underlying its cognitive-enhancing and neuroprotective effects. This may lead to the development of more effective therapies for neurological and psychiatric disorders.
In conclusion, Dimebon is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. It has been shown to have neuroprotective and cognitive-enhancing effects and has been studied in various neurological and psychiatric disorders. While there are advantages and limitations to using Dimebon in lab experiments, there are several future directions for research that may lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of Dimebon involves the reaction of 3,4-dimethoxybenzylamine with 2-bromoethanol to form 3-(2-hydroxyethyl)-3,4-dimethoxybenzylamine. This intermediate is then reacted with N-phenylthiourea to form Dimebon. The reaction scheme for the synthesis of Dimebon is shown below:
Aplicaciones Científicas De Investigación
Dimebon has been the subject of scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas where Dimebon has been studied include Alzheimer's disease, Huntington's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-27-20-9-8-17(14-21(20)28-2)15-24-11-12-25(16-19(24)10-13-26)22(29)23-18-6-4-3-5-7-18/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGUKDSWKCTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2CCO)C(=S)NC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

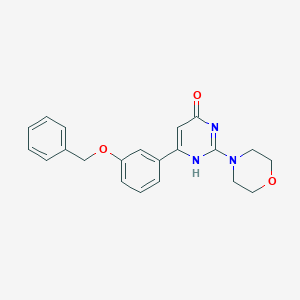
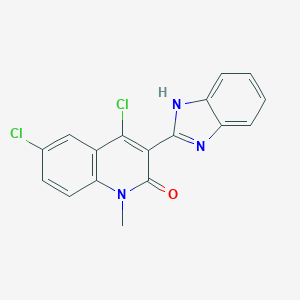
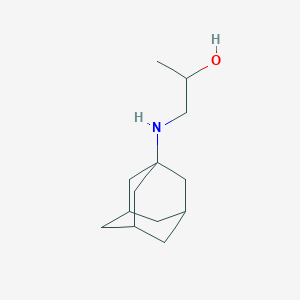
![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![1,4-Bis[2-(benzyloxy)ethyl]piperazine](/img/structure/B498951.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)
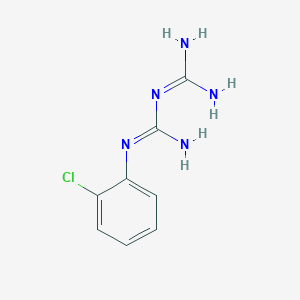
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)
![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
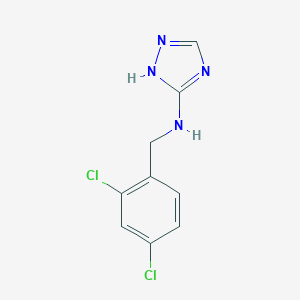
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
![3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B498969.png)